molecular formula C17H17NO3S B2897390 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one CAS No. 321432-57-9

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one

Cat. No.: B2897390
CAS No.: 321432-57-9
M. Wt: 315.39
InChI Key: ICVMMSHWXIIREX-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one is a multifunctional enaminosulfone compound synthesized via microwave-assisted methods. Its preparation involves α-bromination of 1-(4-(phenylsulfonyl)phenyl)ethan-1-one using N-bromosuccinimide (NBS) and p-toluene sulfonic acid (p-TsOH), followed by sulfonation with sodium benzene sulfinate to yield 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one. Subsequent reaction with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene produces the target compound in high yields .

Key structural features include:

  • IR Spectrum: A conjugated carbonyl (C=O) stretch at 1624 cm⁻¹, indicating resonance with the aromatic and enamine moieties.
  • ¹H NMR: Two singlets at δ 3.29 ppm (N(CH₃)₂) and δ 8.11 ppm (=CH), the latter confirming an E-configuration due to strong deshielding .
  • ¹³C NMR: Resonances at δ 188.6 ppm (C=O) and δ 62.6 ppm (CH₂), with aromatic carbons between δ 127.6–145.3 ppm .

This compound serves as a precursor for pyrazolo[1,5-a]pyrimidine derivatives, highlighting its utility in medicinal chemistry .

Properties

IUPAC Name

(E)-1-[4-(benzenesulfonyl)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)22(20,21)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVMMSHWXIIREX-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems that enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Ring A/B) Key Properties/Applications Reference
3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one A: Phenylsulfonyl; B: Dimethylamino Precursor for pyrazolo[1,5-a]pyrimidines
MSPPP (1-(4-Methylsulfonylphenyl)-3-(4-N,N-dimethylaminophenyl)-2-propen-1-one) A: Methylsulfonyl; B: Dimethylamino Laser dye with ASE (511–548 nm), higher quantum yield vs. DAPPP
DAPPP (3-[4-(Dimethylamino)phenyl]-1-phenylpropen-1-one) A: Phenyl; B: Dimethylamino Lower ASE efficiency compared to MSPPP
AN-1 ((E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one) A: Anthracene; B: Dimethylamino Enhanced nonlinear absorption (NLA) due to extended π-bridge
SR-F-129 ((E)-1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one) A: Bromophenyl; B: Dimethylamino IC₅₀ = 4.7 μM (MAO-B inhibition)
Chalcone A1 ((E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one) A: 2-Hydroxyphenyl; B: Dimethylamino Antifungal activity; fluorescence via ESIPT

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (EWGs) :
    • Phenylsulfonyl/Methylsulfonyl : Enhance conjugation and thermal stability, critical for photophysical applications (e.g., MSPPP’s amplified spontaneous emission) .
    • Bromo/Chloro : Improve biological activity (e.g., SR-F-129’s MAO-B inhibition) by increasing electrophilicity .
  • Electron-Donating Groups (EDGs): Dimethylamino: Reduces bandgap (e.g., MSPPP’s absorption at 403–427 nm vs. DAPPP’s 380–400 nm) and enables charge-transfer transitions . Hydroxyl: Facilitates excited-state intramolecular proton transfer (ESIPT), as seen in Chalcone A1’s fluorescence .

Photophysical and Material Properties

  • Laser Dyes :
    • MSPPP shows a Stokes shift of 69–106 nm and ASE at 511–548 nm, superior to DAPPP due to methylsulfonyl’s stronger electron-withdrawing effect .
  • Nonlinear Optical Materials: AN-1 and AN-2 (with extended π-bridges) exhibit enhanced NLA responses via charge-transfer state transitions, highlighting the role of conjugation length .

Biological Activity

3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one, commonly referred to as a chalcone derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.

  • Molecular Formula : C17H17NO3S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 321432-57-9
  • Boiling Point : Approximately 488.7 °C (predicted)
  • Density : 1.214 g/cm³ (predicted)

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Chalcones are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including tyrosinase, which is crucial in melanin synthesis and is a target for skin whitening agents.
  • Antimicrobial Properties : Research indicates that chalcone derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Antityrosinase Activity

Recent studies have demonstrated that this compound shows significant antityrosinase activity. In vitro assays revealed that this compound exhibits a mixed-type inhibition mechanism, with an IC50 comparable to standard inhibitors like kojic acid.

CompoundIC50 (µM)Type of Inhibition
Chalcone Derivative25.75Mixed-type
Kojic Acid29.9Competitive

The structure-activity relationship (SAR) studies indicate that the presence of the dimethylamino group enhances the lipophilicity and electron-donating properties, which are critical for binding affinity at the active site of tyrosinase.

Antimicrobial Studies

In antimicrobial assays, this chalcone derivative has shown promising results against various bacterial strains. For instance, it demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL

These findings suggest that the compound's sulfonyl group plays a crucial role in its interaction with bacterial cell membranes.

Study on Anticancer Activity

A recent investigation into the anticancer properties of this chalcone derivative revealed its potential as an antiproliferative agent against various cancer cell lines, including breast and colon cancer cells. The study utilized MTT assays to assess cell viability and proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • Results :
    • MCF-7: IC50 = 20 µM
    • HT-29: IC50 = 15 µM

The mechanism appears to involve induction of apoptosis through the activation of caspase pathways, suggesting that this compound may be a viable candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one?

The synthesis of this compound typically involves multi-step reactions, with critical optimization of parameters such as temperature, solvent selection, and pH. For example:

  • Step 1 : Formation of the propenone backbone via Claisen-Schmidt condensation, requiring a base (e.g., NaOH in ethanol) and controlled temperatures (20–40°C) to avoid side reactions .
  • Step 2 : Introduction of the dimethylamino group via nucleophilic substitution, often using dimethylamine in aprotic solvents (e.g., DMF) under reflux .
  • Step 3 : Sulfonylation of the phenyl ring using phenylsulfonyl chloride, requiring anhydrous conditions and catalytic triethylamine to enhance reactivity .

Q. Key Optimization Table :

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–40°CHigher temps risk decomposition
Solvent (Step 1)Ethanol/Water (3:1)Balances solubility and reactivity
Reaction Time12–24 hoursShorter durations reduce yield

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm, vinyl protons at δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 190–200 ppm) and sulfonyl (δ 125–135 ppm) groups .
  • Infrared Spectroscopy (IR) : Detects C=O stretching (~1650 cm⁻¹) and sulfonyl S=O (~1150–1300 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular conformation (e.g., E/Z isomerism, planarity of the propenone system) .

Q. Example Data :

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 7.8 (s, 1H, vinyl)
X-rayDihedral angle: 178.5° (C=C-O)

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) :
    • Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the carbonyl group (LUMO-rich) is prone to nucleophilic attack .
    • Simulates charge distribution: The sulfonyl group withdraws electron density, polarizing the propenone backbone .
  • Molecular Dynamics (MD) :
    • Models solvent interactions (e.g., stability in DMSO vs. water) to guide solubility studies .

Case Study :
DFT analysis of a derivative (3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one) revealed a 0.35 eV HOMO-LUMO gap, correlating with observed reactivity in Michael addition reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no effect) can arise from variations in assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Assays :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1%) .
  • Purity Validation :
    • HPLC-MS to confirm ≥95% purity, as impurities (e.g., unreacted sulfonyl precursors) may skew results .
  • Dose-Response Curves :
    • Establish EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .

Example Conflict Resolution :
A study initially reporting weak antimicrobial activity later identified trace solvents (ethanol) as inhibitors. Repetition under anhydrous conditions confirmed moderate activity against S. aureus (MIC = 32 µg/mL) .

Q. How does structural modification of the phenylsulfonyl group influence photophysical properties?

  • Substitution Patterns :
    • Electron-withdrawing groups (e.g., -NO₂) on the phenylsulfonyl moiety redshift absorption maxima (λmax) by ~20 nm due to enhanced conjugation .
    • Bulky substituents (e.g., -CF₃) increase steric hindrance, reducing fluorescence quantum yield by 40% .
  • Experimental Validation :
    • UV-Vis spectroscopy (λmax 320–360 nm) and time-resolved fluorescence (lifetimes 2–5 ns) quantify photostability .

Q. What mechanistic insights explain its role in catalytic applications (e.g., as a ligand)?

The compound’s dimethylamino and sulfonyl groups enable dual functionality:

  • Coordination Sites : The carbonyl oxygen and dimethylamino nitrogen bind transition metals (e.g., Cu²⁺), facilitating catalysis in cross-coupling reactions .
  • Stereoelectronic Effects : Sulfonyl groups stabilize metal complexes via inductive effects, enhancing catalytic turnover in Suzuki-Miyaura reactions (TON up to 10³) .

Case Study :
When used as a ligand in Pd-catalyzed C–N coupling, the compound achieved 92% yield (vs. 65% for triphenylphosphine), attributed to stronger Pd–N bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.